Anticancer agent 81
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 81 is a novel compound that has shown promising results in the field of oncology. This compound is part of a new generation of anticancer drugs designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique chemical structure allows it to interact with cancer cells in a way that minimizes damage to healthy cells, making it a potential candidate for more effective and less toxic cancer treatments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 81 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that are both cost-effective and environmentally friendly. This involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and potency of the final product.
化学反应分析
Types of Reactions: Anticancer agent 81 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions involving this compound are carried out under specific conditions to ensure optimal results. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.
科学研究应用
Anticancer agent 81 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the mechanisms of various chemical reactions and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the molecular pathways involved in cancer cell proliferation and apoptosis.
Medicine: Clinical trials are underway to evaluate the efficacy of this compound in treating various types of cancer, including breast, lung, and colon cancer.
Industry: The compound is also being explored for its potential use in the development of new diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of Anticancer agent 81 involves its interaction with specific molecular targets within cancer cells. It primarily targets enzymes and proteins involved in cell cycle regulation and apoptosis. By inhibiting these targets, this compound disrupts the proliferation of cancer cells and induces programmed cell death. The compound also modulates various signaling pathways, such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cancer cell survival and growth.
相似化合物的比较
Paclitaxel: A plant-derived anticancer agent that stabilizes microtubules and prevents cell division.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.
Uniqueness of Anticancer agent 81: What sets this compound apart from these compounds is its ability to selectively target cancer cells while sparing healthy cells. This selectivity reduces the risk of side effects and improves the overall safety profile of the compound. Additionally, its unique chemical structure allows for greater flexibility in modifying its properties to enhance its efficacy and reduce toxicity.
生物活性
Anticancer Agent 81 (hereafter referred to as "Compound 81") has emerged as a significant focus in cancer research due to its promising biological activity. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy against different cancer types, and relevant case studies.
Compound 81 exhibits multiple mechanisms that contribute to its anticancer properties:
- Induction of Apoptosis : Similar to other organometallic compounds, Compound 81 activates apoptotic pathways via caspases. Specifically, it has been shown to activate caspases 3 and 7, which are critical for the execution phase of apoptosis, while not affecting caspase 8, indicating a selective apoptotic pathway activation .
- Cell Cycle Arrest : Research indicates that Compound 81 can induce G2/M phase arrest in cancer cells. This is achieved by regulating proteins such as cyclin B1, which is essential for the transition from G2 phase to mitosis .
- Reactive Oxygen Species (ROS) Generation : The compound promotes the production of ROS, which can lead to oxidative stress and subsequent cell death in cancer cells .
- Antiangiogenic Effects : Compound 81 has demonstrated antiangiogenic properties, inhibiting the formation of new blood vessels that tumors require for growth and metastasis .
Efficacy Against Cancer Types
Compound 81 has been tested against various cancer cell lines, demonstrating significant cytotoxicity:
Cancer Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Breast Cancer | MCF-7 | <10 | Induction of apoptosis and cell cycle arrest |
Renal Cell Carcinoma | Caki-1 | <5 | Apoptosis via caspase activation |
Prostate Cancer | PC-3 | <15 | ROS generation and apoptosis |
Colon Cancer | HCT-116 | <20 | G2/M phase arrest and tubulin targeting |
Case Studies
Several case studies have illustrated the clinical potential of Compound 81:
- In Vivo Efficacy in Xenograft Models : In studies involving xenografted tumors in mice, Compound 81 significantly suppressed tumor growth by up to 73.4% at doses of 10 mg/kg/day. This was notably more effective than traditional chemotherapeutics like Taxol .
- Combination Therapy Studies : When used in combination with other agents, such as doxorubicin or curcumin, Compound 81 has shown enhanced efficacy. For instance, it synergistically increased apoptosis rates in resistant breast cancer cell lines when combined with doxorubicin .
- Natural Product Synergy : Investigations into natural compounds have revealed that when combined with Compound 81, certain phytochemicals can enhance its anticancer effects. For example, resveratrol was shown to sensitize resistant cancer cells to the effects of Compound 81 through multiple mechanisms including modulation of apoptotic pathways .
属性
分子式 |
C46H46N6O5 |
---|---|
分子量 |
762.9 g/mol |
IUPAC 名称 |
15-[2-[4-[5-[[(6aS)-8-(4-aminophenyl)-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentyl]piperazin-1-yl]ethyl]-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione |
InChI |
InChI=1S/C46H46N6O5/c1-56-40-26-38-39(48-28-35-25-33(29-52(35)45(38)54)30-12-14-34(47)15-13-30)27-41(40)57-23-6-2-5-16-49-17-19-50(20-18-49)21-22-51-44(53)37-11-7-9-32-24-31-8-3-4-10-36(31)43(42(32)37)46(51)55/h3-4,7-15,24,26-29,35H,2,5-6,16-23,25,47H2,1H3/t35-/m0/s1 |
InChI 键 |
OQPINPWCKSKRPT-DHUJRADRSA-N |
手性 SMILES |
COC1=C(C=C2C(=C1)C(=O)N3C=C(C[C@H]3C=N2)C4=CC=C(C=C4)N)OCCCCCN5CCN(CC5)CCN6C(=O)C7=CC=CC8=CC9=CC=CC=C9C(=C87)C6=O |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=O)N3C=C(CC3C=N2)C4=CC=C(C=C4)N)OCCCCCN5CCN(CC5)CCN6C(=O)C7=CC=CC8=CC9=CC=CC=C9C(=C87)C6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。